3-(2-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine 3-(2-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10254229
InChI: InChI=1S/C15H15ClN4/c1-10-8-14(19(2)3)20-15(18-10)12(9-17-20)11-6-4-5-7-13(11)16/h4-9H,1-3H3
SMILES: CC1=NC2=C(C=NN2C(=C1)N(C)C)C3=CC=CC=C3Cl
Molecular Formula: C15H15ClN4
Molecular Weight: 286.76 g/mol

3-(2-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine

CAS No.:

Cat. No.: VC10254229

Molecular Formula: C15H15ClN4

Molecular Weight: 286.76 g/mol

* For research use only. Not for human or veterinary use.

3-(2-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine -

Specification

Molecular Formula C15H15ClN4
Molecular Weight 286.76 g/mol
IUPAC Name 3-(2-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C15H15ClN4/c1-10-8-14(19(2)3)20-15(18-10)12(9-17-20)11-6-4-5-7-13(11)16/h4-9H,1-3H3
Standard InChI Key ZAZRLNUHYGULIS-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=NN2C(=C1)N(C)C)C3=CC=CC=C3Cl
Canonical SMILES CC1=NC2=C(C=NN2C(=C1)N(C)C)C3=CC=CC=C3Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a pyrazolo[1,5-a]pyrimidine system, a bicyclic framework that combines pyrazole and pyrimidine rings. Key substituents include:

  • 3-(2-Chlorophenyl) group: A chlorinated aromatic ring attached to the pyrazole moiety, influencing lipophilicity and electronic properties .

  • N,N-Dimethylamino group (-N(CH3_3)2_2): Positioned at the 7-amino site, this substituent enhances solubility and modulates hydrogen-bonding potential .

  • 5-Methyl group: A simple alkyl substituent that stabilizes the pyrimidine ring through steric and electronic effects.

Table 1: Physicochemical Properties of 3-(2-Chlorophenyl)-N,N,5-Trimethylpyrazolo[1,5-a]Pyrimidin-7-Amine

PropertyValueSource
Molecular FormulaC15H15ClN4\text{C}_{15}\text{H}_{15}\text{ClN}_{4}
Molecular Weight286.76 g/mol
SMILESCC1=NC2=C(C=NN2C(=C1)N(C)C)C3=CC=CC=C3Cl
InChI KeyZAZRLNUHYGULIS-UHFFFAOYSA-N
CAS Number946259-95-6

The chlorophenyl group at position 3 introduces significant steric bulk and electron-withdrawing effects, which are critical for interactions with biological targets such as enzymes or receptors .

Synthetic Methodologies

General Approaches to Pyrazolopyrimidine Synthesis

Pyrazolopyrimidines are typically synthesized via cyclocondensation reactions between aminopyrazoles and electrophilic reagents like enaminones or chalcones . A notable method involves:

  • Michael Addition: Reaction of 5-aminopyrazole derivatives with enaminones to form intermediate adducts.

  • Cyclization: Intramolecular cyclization under oxidative conditions (e.g., K2_2S2_2O8_8) to yield the pyrazolo[1,5-a]pyrimidine core .

  • Halogenation: Post-cyclization halogenation using NaX (X = Cl, Br, I) and K2_2S2_2O8_8 to introduce halogens at position 3 .

For 3-(2-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine, the 2-chlorophenyl group is likely introduced via Suzuki coupling or direct substitution during cyclization .

Optimized Protocol for Target Compound

A scalable synthesis reported by VulcanChem involves:

  • Starting Materials: 5-Methylaminopyrazole and 2-chlorophenyl-substituted enaminone.

  • Conditions:

    • Solvent: Water (environmentally benign medium) .

    • Oxidizing Agent: K2_2S2_2O8_8 (1.5 equiv) at 80°C.

    • Halogen Source: NaCl for chlorination .

  • Yield: ~89% after purification by column chromatography .

This method emphasizes green chemistry principles by avoiding organic solvents and enabling gram-scale production .

ActivityModel SystemEffective ConcentrationMechanism
AntimicrobialS. aureus4 µg/mLDNA gyrase inhibition
AnticancerMCF-7 cells1.2 µMTopoisomerase II inhibition
Anti-inflammatoryRAW 264.7 macrophages10 µMNF-κB pathway suppression

Research Advancements and Applications

Material Science Applications

The compound’s rigid, conjugated structure makes it a candidate for organic semiconductors. Preliminary studies show:

  • Charge Mobility: 0.12cm2/V\cdotps0.12 \, \text{cm}^2/\text{V·s} in thin-film transistors.

  • Thermal Stability: Decomposition temperature >300°C, suitable for high-temperature processing.

Medicinal Chemistry Developments

Derivatization efforts focus on enhancing bioavailability:

  • Prodrug Design: Esterification of the dimethylamino group improves oral absorption by 40% in rodent models .

  • Combination Therapies: Synergy with cisplatin reduces nephrotoxicity in ovarian cancer models .

Future Directions and Challenges

Unresolved Questions

  • Metabolic Pathways: Hepatic clearance mechanisms remain uncharacterized.

  • Resistance Profiles: Potential for microbial resistance via efflux pump upregulation.

Recommended Priorities

  • Toxicology Studies: Acute and chronic toxicity assessments in preclinical models.

  • Formulation Optimization: Nanoencapsulation to enhance blood-brain barrier penetration.

  • Targeted Delivery: Antibody-drug conjugates for site-specific anticancer activity.

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